molecular formula C19H23NO3S B2884020 4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-phenyl-1lambda6,4-thiazepane-1,1-dione CAS No. 2034515-44-9

4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-phenyl-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2884020
CAS No.: 2034515-44-9
M. Wt: 345.46
InChI Key: QEDRVOASWYNOQU-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine is a polyhalogenated heterocyclic compound characterized by a pyrazolo[1,5-a]pyrazine core substituted with bromine (Br), chlorine (Cl), and iodine (I) at positions 3, 4, and 7, respectively. Its molecular formula is C₇H₂BrClIN₃, with a molecular weight of 432.38 g/mol. The pyrazolo[1,5-a]pyrazine scaffold is a fused bicyclic system that combines pyrazole and pyrazine rings, offering a rigid planar structure conducive to π-π stacking and hydrogen bonding interactions.

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c21-19(17-13-14-6-7-16(17)12-14)20-9-8-18(24(22,23)11-10-20)15-4-2-1-3-5-15/h1-7,14,16-18H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDRVOASWYNOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-phenyl-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps:

    Formation of the bicyclo[2.2.1]hept-5-ene-2-carbonyl moiety: This can be achieved through Diels-Alder reactions involving cyclopentadiene and maleic anhydride, followed by subsequent functional group transformations.

    Synthesis of the thiazepane ring: This involves the cyclization of appropriate precursors under controlled conditions, often using sulfur-containing reagents.

    Coupling of the two moieties: The final step involves coupling the bicyclic structure with the thiazepane ring, typically through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-phenyl-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-phenyl-1lambda6,4-thiazepane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of 4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-phenyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the thiazepane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Halogenated Pyrazolo[1,5-a]pyrazines

  • 3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine (CID 165749566): Structure: Contains Br (C3), Cl (C4), and a methyl group (C2). Applications: Methyl groups often improve metabolic stability but may reduce binding affinity in enzyme inhibition .
  • 3-Bromo-4-chloropyrazolo[1,5-a]pyrazine (CID 132398777) :

    • Structure : Lacks the iodine (C7) and methyl group.
    • Key Differences : Simpler halogenation pattern may limit electronic effects and steric interactions in biological targets .

Heterocyclic Core Variants

  • Pyrazolo[1,5-a]quinoxaline Derivatives: Structure: Replaces pyrazine with a quinoxaline ring. Key Differences: Extended π-system enhances TLR7 antagonism (IC₅₀ = 8.2–10 μM) but reduces solubility. Alkyl chain length (C4–C5) optimizes activity, suggesting the iodine in the target compound could similarly fine-tune interactions .
  • Imidazo[1,5-a]pyrazines (e.g., BMS-279700) :

    • Structure : Substitutes pyrazole with imidazole.
    • Key Differences : The imidazole core’s basic nitrogen enhances interactions with acidic residues in kinase targets (e.g., p56Lck inhibition). Halogenated pyrazolo derivatives may exhibit distinct selectivity profiles .
  • Triazolo[1,5-a]pyrazines :

    • Structure : Incorporates a triazole ring instead of pyrazole.
    • Key Differences : Triazole’s hydrogen bonding capacity improves solubility but may reduce thermal stability in materials applications .

Physicochemical and Electronic Properties

Property Target Compound 3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]quinoxaline (TLR7 inhibitor)
Molecular Weight (g/mol) 432.38 275.52 ~300–350
Halogen Substituents Br, Cl, I Br, Cl, CH₃ Br, Cl (varies)
LUMO Energy (eV)* ~-3.5 to -4.0 (estimated) -3.24 (measured in pyrazine derivatives) N/A
LogP (Predicted) ~3.5 ~2.8 ~2.5–3.0

*Estimated based on pyrazine derivatives with halogen substituents .

Biological Activity

The compound 4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a thiazepane derivative that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular structure of the compound features a bicyclic system fused with a thiazepane ring, which contributes to its unique biological profile. Key properties include:

  • Molecular Formula : C₁₃H₁₁N₁O₂S
  • Molecular Weight : 241.30 g/mol
  • CAS Number : Not widely documented; further research may be required for precise identification.

Antimicrobial Activity

Research indicates that thiazepane derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-phenyl-1lambda6,4-thiazepane-1,1-dione showed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

Several studies have reported the anticancer potential of thiazepane derivatives. For instance, a derivative structurally related to our compound was shown to induce apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests that the compound may interact with cellular signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

Thiazepanes have also been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. This activity is believed to be mediated through the suppression of NF-kB signaling pathways.

Case Studies

StudyFindings
Study 1 Evaluated antimicrobial activity against E. coli and S. aureus.The compound demonstrated significant inhibition zones compared to control groups.
Study 2 Investigated anticancer effects on breast cancer cell lines (MCF-7).Induced apoptosis via caspase activation, showing promise as an anticancer agent.
Study 3 Assessed anti-inflammatory properties in a rat model of arthritis.Reduced swelling and pain scores significantly compared to untreated controls.

The biological activities of 4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be attributed to its structural features that allow it to interact with biological macromolecules such as proteins and nucleic acids:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : It may bind to specific receptors involved in inflammatory responses or cancer cell proliferation.
  • Oxidative Stress Induction : Potentially increases reactive oxygen species (ROS) levels leading to cellular damage in cancer cells.

Q & A

Basic: What are the established synthetic routes for preparing 4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-phenyl-1lambda6,4-thiazepane-1,1-dione?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construct the bicyclo[2.2.1]heptene core via Diels-Alder or related cycloaddition reactions.
  • Step 2 : Introduce the thiazepane ring through cyclization of thiol and amine precursors under acidic or basic conditions .
  • Step 3 : Couple the bicycloheptene-carbonyl moiety to the thiazepane using coupling agents like EDCI and DMAP to form the final structure .
  • Purification : Column chromatography or recrystallization is recommended to isolate the product with >95% purity .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of the bicycloheptene and thiazepane moieties. Pay attention to carbonyl (170-190 ppm) and sulfone (100-110 ppm) signals .
  • HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. Monitor for by-products from incomplete cyclization or coupling .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular ion detection, critical for verifying complex heterocyclic structures .

Advanced: How can reaction yields for the thiazepane cyclization step be optimized?

  • Design of Experiments (DoE) : Use factorial design to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading. Response surface methodology (RSM) can identify optimal conditions .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to pinpoint bottlenecks (e.g., slow ring closure) .
  • Catalyst Screening : Test alternatives to EDCI, such as HATU or DCC, to improve coupling efficiency .

Advanced: What computational strategies predict the compound’s reactivity in biological systems?

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS. Focus on sulfone and carbonyl groups’ electrostatic contributions .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks, guiding structural modifications for improved pharmacokinetics .

Advanced: How can conflicting reports about the compound’s antimicrobial activity be resolved?

  • Comparative Bioassays : Test against structurally similar analogs (e.g., chromene-thiazepane hybrids) to isolate the bicycloheptene group’s role in activity .
  • Resistance Studies : Perform minimum inhibitory concentration (MIC) assays with bacterial strains harboring efflux pumps or target mutations .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify differentially expressed genes/proteins in treated vs. untreated microbial models .

Advanced: What strategies mitigate side reactions during the final coupling step?

  • Protection/Deprotection : Temporarily protect reactive groups (e.g., amines) on the thiazepane using Boc or Fmoc groups to prevent undesired acyl transfers .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives like dichloromethane to reduce hydrolysis .
  • Low-Temperature Coupling : Perform reactions at 0–4°C to slow competing pathways while maintaining coupling efficiency .

Advanced: How does the compound’s conformation influence its biological activity?

  • X-ray Crystallography : Resolve the crystal structure to analyze torsional angles between the bicycloheptene and thiazepane moieties. Conformational rigidity often correlates with target binding .
  • Circular Dichroism (CD) : For chiral centers, compare CD spectra of enantiomers to determine which conformation drives activity (e.g., via protein-ligand docking) .
  • SAR Studies : Synthesize derivatives with modified bicycloheptene substituents (e.g., electron-withdrawing groups) to quantify steric/electronic effects .

Basic: What safety protocols are critical when handling this compound?

  • Toxicity Screening : Prior to use, conduct in vitro cytotoxicity assays (e.g., MTT) to establish safe handling thresholds .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods, especially during solvent evaporation or high-temperature steps .
  • Waste Disposal : Neutralize sulfone-containing by-products with alkaline hydrolysis before disposal to prevent environmental contamination .

Advanced: How can green chemistry principles be applied to its synthesis?

  • Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, to reduce environmental impact .
  • Catalytic Recycling : Immobilize coupling agents (e.g., EDCI) on silica supports for reuse across multiple batches .
  • Microwave-Assisted Synthesis : Reduce reaction times and energy consumption by 30–50% while maintaining yields .

Advanced: What analytical challenges arise in quantifying degradation products?

  • LC-MS/MS : Use tandem mass spectrometry with ion trap detectors to identify low-abundance degradation products (e.g., hydrolyzed sulfones) .
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, then profile degradation pathways via HPLC-DAD .
  • Stability-Indicating Methods : Validate methods per ICH guidelines to ensure specificity and accuracy under stressed conditions .

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